

Cyclopropanecarbonyl Chloride: A Technical Guide to Solubility and Miscibility for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropanecarbonyl chloride*

Cat. No.: *B1347094*

[Get Quote](#)

For Immediate Release

This technical whitepaper provides a comprehensive overview of the solubility and miscibility of **cyclopropanecarbonyl chloride**, a critical reagent in pharmaceutical and agrochemical synthesis. This document is intended for researchers, chemists, and drug development professionals who utilize this reactive compound in their work.

Core Chemical Properties

Cyclopropanecarbonyl chloride (C_4H_5ClO) is a colorless to slightly yellow liquid with a pungent odor.^{[1][2]} It is a highly reactive acyl chloride, a characteristic that dictates its solubility profile and handling requirements.^{[2][3]} Due to the strained cyclopropane ring, it exhibits heightened reactivity compared to its linear analogs.^[2]

Table 1: Physical and Chemical Properties of **Cyclopropanecarbonyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ ClO	[4]
Molecular Weight	104.53 g/mol	[4]
Density	1.152 g/mL at 25 °C	[1]
Boiling Point	119 °C	[1]
Flash Point	23.3 °C (74 °F)	[1]
Refractive Index	n _{20/D} 1.452	[1]
Appearance	Clear colorless to slightly yellow liquid	[1]

Solubility Profile

The solubility of **cyclopropanecarbonyl chloride** is primarily dictated by its high reactivity, particularly towards protic solvents.

Solubility in Organic Solvents

Cyclopropanecarbonyl chloride is generally soluble in a range of common aprotic organic solvents.[2] This is consistent with the "like dissolves like" principle of solubility, as it is a relatively nonpolar molecule. While specific quantitative data is not readily available in the literature, it is reported to be soluble in:

- Chloroform[1][5]
- Ether[6]
- Benzene[6]

It is anticipated to be miscible with other aprotic solvents such as toluene, xylenes, and chlorinated hydrocarbons.

Reactivity and "Solubility" in Protic Solvents

A critical consideration is the violent reaction of **cyclopropanecarbonyl chloride** with protic solvents, most notably water.^{[7][8]} It is highly moisture-sensitive and will readily hydrolyze to form cyclopropanecarboxylic acid and corrosive hydrochloric acid.^{[3][9]} This decomposition reaction means that it is not truly "soluble" in water but rather reacts with it.^[1] Therefore, all handling and storage must be under anhydrous conditions.^{[10][11]}

Similarly, it will react with other protic solvents such as alcohols to form the corresponding esters. This reactivity makes it a versatile reagent but also necessitates careful solvent choice for any non-reactive applications.

Table 2: Qualitative Solubility and Reactivity of **Cyclopropanecarbonyl Chloride**

Solvent Type	Solvent Examples	Solubility/Reactivity	Notes
Aprotic Nonpolar	Benzene, Toluene, Hexane	Soluble	Expected to be miscible.
Aprotic Polar	Chloroform, Dichloromethane, Diethyl Ether, Tetrahydrofuran (THF)	Soluble	Commonly used as reaction solvents.
Protic	Water, Alcohols (e.g., Methanol, Ethanol), Amines	Reactive	Reacts violently with water and readily with other protic solvents. Not a true solubility.

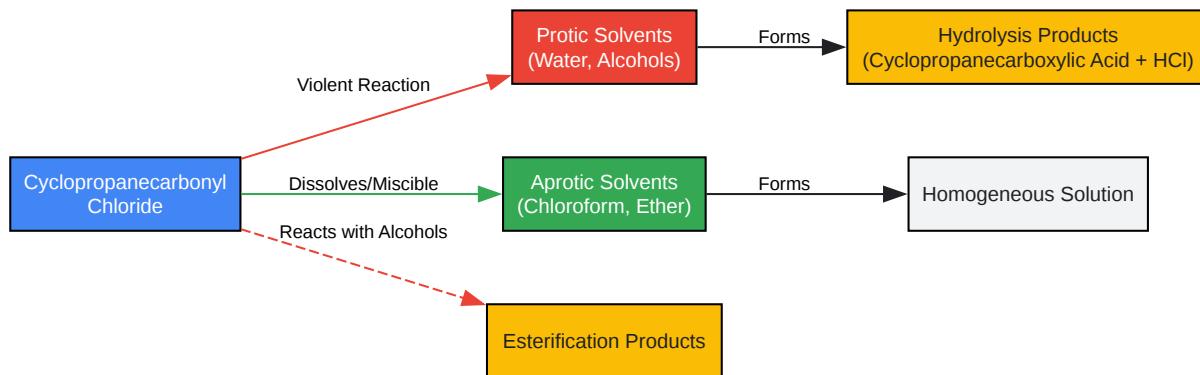
Experimental Protocols

Due to the reactive nature of **cyclopropanecarbonyl chloride**, standard solubility determination methods must be adapted to ensure anhydrous conditions.

General Protocol for Solubility Determination in Aprotic Solvents

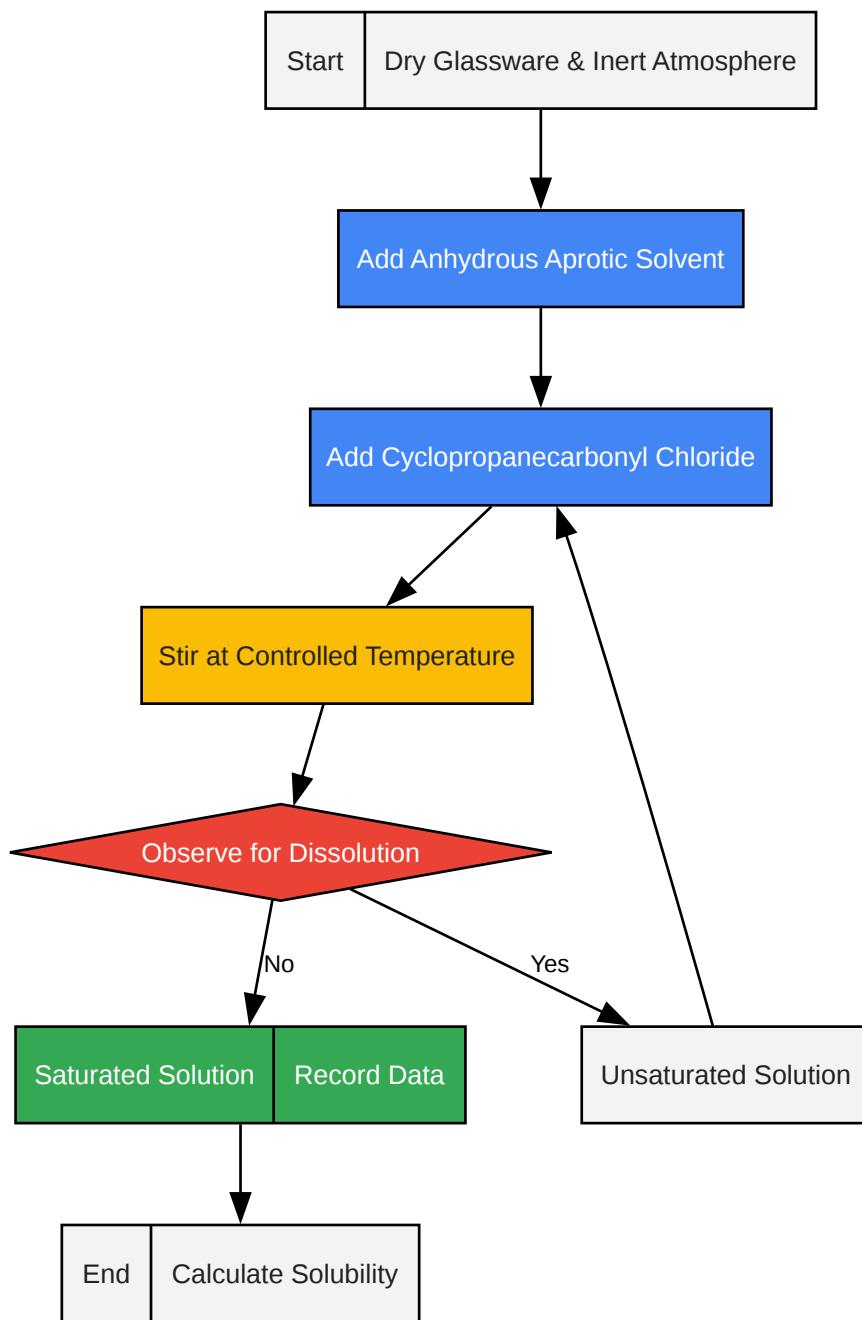
This protocol outlines a general method for determining the solubility of **cyclopropanecarbonyl chloride** in a non-reactive, aprotic solvent.

Materials:


- **Cyclopropanecarbonyl chloride** (high purity)
- Anhydrous aprotic solvent (e.g., chloroform, toluene)
- Dry glassware (oven-dried and cooled under an inert atmosphere)
- Inert gas supply (e.g., nitrogen or argon)
- Magnetic stirrer and stir bar
- Syringes and needles for transfer
- Analytical balance

Procedure:

- Preparation: Ensure all glassware is scrupulously dried and assembled under an inert atmosphere.
- Solvent Addition: Add a known volume of the anhydrous solvent to a reaction flask equipped with a magnetic stir bar and maintained under an inert atmosphere.
- Solute Addition: Slowly add small, precisely weighed or measured aliquots of **cyclopropanecarbonyl chloride** to the stirring solvent.
- Observation: Observe for complete dissolution of each aliquot. The point at which the solute no longer dissolves and a separate phase persists is the saturation point.
- Quantification: The total amount of **cyclopropanecarbonyl chloride** added to the known volume of solvent at the saturation point allows for the calculation of solubility (e.g., in g/100 mL).
- Temperature Control: For temperature-dependent solubility studies, the apparatus should be maintained at a constant temperature using a water or oil bath.


Visualizations

The following diagrams illustrate the key reactivity and a general workflow for handling **cyclopropanecarbonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Reactivity of **Cyclopropanecarbonyl Chloride** with Different Solvent Types.

[Click to download full resolution via product page](#)

Caption: General Workflow for Determining Solubility of **Cyclopropanecarbonyl Chloride**.

Safe Handling and Storage

Given its reactivity and hazardous nature, strict safety protocols must be followed when handling **cyclopropanecarbonyl chloride**.

- **Moisture Sensitivity:** Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11][12] Refrigeration (2-8°C) is recommended.[1][5]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13] Work in a well-ventilated fume hood.
- **Incompatible Materials:** Keep away from water, alcohols, bases, oxidizing agents, and active metals.[7]
- **Fire Hazard:** **Cyclopropanecarbonyl chloride** is a flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[10][12]

Conclusion

Cyclopropanecarbonyl chloride is a valuable synthetic intermediate whose utility is closely linked to its reactivity. It is soluble in a variety of aprotic organic solvents but reacts vigorously with protic solvents. This technical guide provides a foundational understanding for researchers to handle and utilize this compound effectively and safely in their synthetic endeavors. Further quantitative studies would be beneficial to establish precise solubility limits in various aprotic media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbino.com [nbino.com]
- 4. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarbonyl Chloride CAS#: 4023-34-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 10. Cyclopropanecarbonyl chloride(4023-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [Cyclopropanecarbonyl Chloride: A Technical Guide to Solubility and Miscibility for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347094#solubility-and-miscibility-of-cyclopropanecarbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com